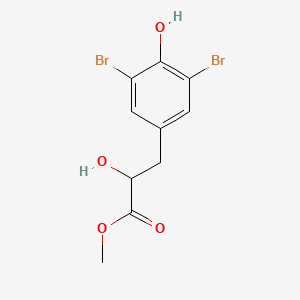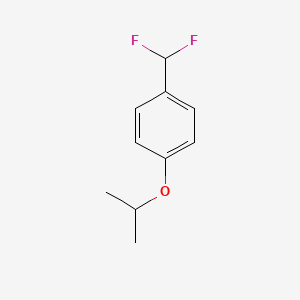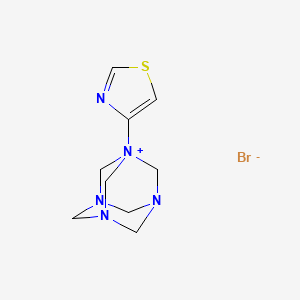
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a hydroxypropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of 4-hydroxyphenylpyruvic acid followed by esterification. The bromination is carried out using bromine in acetic acid, which introduces bromine atoms at the 3 and 5 positions of the phenyl ring. The resulting dibromo compound is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-hydroxyphenylmethanol.
Substitution: Formation of 3,5-dibromo-4-aminophenyl or 3,5-dibromo-4-alkylphenyl derivatives.
科学研究应用
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: A precursor in the synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate.
3,5-Dibromo-4-hydroxybenzaldehyde: An oxidation product with similar structural features.
3,5-Dibromo-4-hydroxybenzoic acid: Another oxidation product with carboxylic acid functionality.
Uniqueness
This compound is unique due to its combination of bromine atoms and ester functionality, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .
属性
分子式 |
C10H10Br2O4 |
|---|---|
分子量 |
353.99 g/mol |
IUPAC 名称 |
methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Br2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3 |
InChI 键 |
JYSLPVGMSRYQNZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)

